molecular formula C28H42Cl2N2O10 B606428 Craviten CAS No. 55769-64-7

Craviten

Cat. No. B606428
CAS RN: 55769-64-7
M. Wt: 637.548
InChI Key: TUSPHFWPNVWIHC-FJSYBICCSA-N
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Description

Butobendine hydrochloride is a bioactive chemical.

Scientific Research Applications

Cardiovascular Effects

Craviten, a newly synthesized compound, has been found to influence the cardiovascular system in several ways. In studies involving cats, Craviten has shown properties of hypotension (lowering blood pressure) and has inhibited the excitability of the sinus node and atrio-ventricular and intraventricular conduction. It also acts as a spasmolytic on isolated rabbit ileum, with a potency approximately 100 times that of papaverine, a muscle relaxant (Banaszkiewicz & Chodera, 1980). Another study suggests Craviten increases coronary flow, depresses the rate of contractions, and transiently depresses the contractile force of the cat heart, which may be useful in treating acute cardiac insufficiency accompanied by pain or arrhythmia (Banaszkiewicz & Chodera, 1980).

Pharmacological Properties

Craviten has demonstrated significant antiarrhythmic properties, effectively preventing and abolishing heart rhythm disturbances induced in rats with various agents. Its therapeutic index is more favorable compared to other antiarrhythmic agents, and it causes sinus bradycardia and slows down myocardial conduction. Additionally, Craviten exerts a spasmolytic effect about 70 times stronger than papaverine and has no influence on the central nervous system, urine excretion, or local anaesthetic effect (Maj et al., 1980).

Metabolic and Biochemical Impacts

Craviten impacts the metabolism of stored platelets, preventing the fall of ATP level in stored platelets, raising the activity of key enzymes, and increasing the amount of nucleotides released by the platelets. It also inhibits increased spontaneous aggregation of stored platelets and raises c-AMP level (Kotelba-Witkowska et al., 1982). Moreover, it exhibits protective effects on the ATP level in heart muscle slices under anaerobic conditions and raises the ATP level under aerobic conditions (Gumińska et al., 1980).

Pharmacokinetics and Stability

Studies on the pharmacokinetics of Craviten reveal dose-dependent pharmacokinetics not related to nonlinear tissue distribution (Danek & Witek, 1980). Additionally, the aqueous solutions of Craviten have limited stability, with degradation occurring in certain pH conditions (Kubiak et al., 1980).

properties

CAS RN

55769-64-7

Product Name

Craviten

Molecular Formula

C28H42Cl2N2O10

Molecular Weight

637.548

IUPAC Name

Benzoic acid, 3,4,5-trimethoxy-, 1,2-ethanediylbis(methylimino)(2-ethyl-2,1-ethanediyl) ester, dihydrochloride, (S-(R*,R*))-

InChI

InChI=1S/C28H40N2O10.2ClH/c1-10-20(17-39-27(31)18-13-21(33-4)25(37-8)22(14-18)34-5)29(2)11-12-30(3)40-28(32)19-15-23(35-6)26(38-9)24(16-19)36-7;;/h13-16,20H,10-12,17H2,1-9H3;2*1H/t20-;;/m0../s1

InChI Key

TUSPHFWPNVWIHC-FJSYBICCSA-N

SMILES

CC[C@H](N(CCN(OC(C1=CC(OC)=C(OC)C(OC)=C1)=O)C)C)COC(C2=CC(OC)=C(OC)C(OC)=C2)=O.[H]Cl.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Butobendine hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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